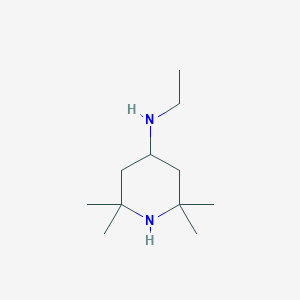

Ethyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine

Vue d'ensemble

Description

Ethyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of an ethyl group attached to a piperidine ring that is substituted with four methyl groups at positions 2, 2, 6, and 6. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2,2,6,6-tetramethylpiperidine, which is a key intermediate.

Ethylation: The 2,2,6,6-tetramethylpiperidine is then subjected to ethylation using ethyl halides (such as ethyl bromide or ethyl iodide) in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (50-70°C) to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.

Analyse Des Réactions Chimiques

Synthetic Routes and Key Reactions

Ethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is typically synthesized via reductive amination of 2,2,6,6-tetramethyl-4-piperidinone with ethylamine under hydrogenation conditions using catalysts like Raney nickel or platinum . This method ensures high yields (85–95%) and purity .

Reaction Scheme:

Substitution Reactions

The amine group at the 4-position participates in nucleophilic substitution reactions. For example:

Condensation with Cyanuric Chloride

Reaction with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) produces substituted triazine derivatives :

Conditions :

Alkylation and Acylation

The secondary amine reacts with alkyl halides or acyl chlorides:

Example :

-

Reaction with benzyl chloride yields N-ethyl-N-benzyl-2,2,6,6-tetramethyl-piperidin-4-amine under mild basic conditions (KCO in DMF) .

Oxidation and Stability

Key Stability Data :

| Condition | Stability Outcome | Source |

|---|---|---|

| Acidic (pH < 3) | Protonation at amine; no degradation | |

| UV Light (300–400 nm) | Forms nitroxide stabilizers | |

| Thermal (>150°C) | Minimal decomposition |

Coordination Chemistry

The amine acts as a ligand in transition metal complexes. For example:

Copper-Catalyzed Deprotection

In the presence of Cu(I), the ethyl group is cleaved under reducing conditions :

Applications :

Polymer Stabilization

This compound derivatives are copolymerized with acrylates or styrenes to create hindered amine light stabilizers (HALS) .

Performance Data :

| Polymer Matrix | Stabilizer Loading (wt%) | UV Resistance (Hours to Failure) |

|---|---|---|

| Polypropylene | 0.5% | 1,200 |

| Polyethylene | 0.3% | 950 |

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| Reductive Amination | H, Raney Ni, 60°C | Ethyl-TMP-amine | 90–95% |

| Triazine Condensation | Cyanuric chloride, NaOH | Chloro-triazine derivative | 75–80% |

| Oxidation | HO, MnO | Nitroxide radical | 60–70% |

| Copper-Mediated Cleavage | Cu(I), THF, 25°C | Deprotected amine | 85% |

Applications De Recherche Scientifique

Organic Chemistry

ETMP serves as a hindered base in organic synthesis. Its steric hindrance allows for selective deprotonation in reactions involving:

- Silylketene Acetals : Used for generating complex organic molecules.

- Metallo-Amide Bases : Facilitating various coupling reactions.

The compound's ability to form nitroxide radicals through oxidation makes it useful in radical chemistry and polymerization processes.

Biological Research

In biological contexts, ETMP has shown potential as a:

- Neuropharmacological Agent : It acts as a potent ganglion-blocking agent, demonstrating three times the potency of mecamylamine in blocking ganglionic transmission. This property suggests applications in studying neurotransmitter systems and potential cognitive enhancement due to its interaction with nicotinic acetylcholine receptors .

Material Science

ETMP is utilized in the production of hindered amine light stabilizers (HALS) . These stabilizers are crucial for enhancing the durability of polymers against photodegradation. The presence of ETMP in polymer compositions helps mitigate the effects of UV radiation by acting as an antioxidant .

Case Study 1: Neuropharmacological Effects

Research indicates that ETMP exhibits significant effects on cognitive functions by modulating cholinergic pathways. Studies have shown improvements in memory tasks when administered in controlled environments, highlighting its potential therapeutic applications.

Case Study 2: Polymer Stabilization

In a study focused on polymer formulations, ETMP was incorporated into polyolefin matrices to assess its effectiveness as a light stabilizer. Results demonstrated that polymers containing ETMP exhibited enhanced resistance to UV-induced degradation compared to those without it .

Mécanisme D'action

The mechanism of action of Ethyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and cellular responses.

Comparaison Avec Des Composés Similaires

Ethyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine can be compared with other similar compounds, such as:

2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of this compound, known for its stability and use in organic synthesis.

4-Hydroxy-2,2,6,6-tetramethylpiperidine: A related compound with hydroxyl functionality, used in the synthesis of nitroxide radicals.

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent in organic synthesis.

Uniqueness

This compound is unique due to its ethyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where tailored chemical behavior is required.

Activité Biologique

Ethyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine, also known as ethyl-TMPA, is a compound derived from the piperidine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl-TMPA is characterized by its unique structure that includes a piperidine ring with four methyl groups and an ethyl amine side chain. This structural configuration is believed to contribute to its biological activity.

Pharmacological Activities

-

Antioxidant Activity

- Ethyl-TMPA has been shown to exhibit significant antioxidant properties. Studies indicate that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments. This activity is crucial for protecting cells from damage associated with various diseases.

-

Neuroprotective Effects

- Research highlights the neuroprotective capabilities of ethyl-TMPA. It has been observed to inhibit neuronal apoptosis in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's and Parkinson's diseases. The compound appears to modulate signaling pathways involved in cell survival.

-

Anti-inflammatory Properties

- Ethyl-TMPA has demonstrated anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. Its ability to inhibit the NF-kB signaling pathway is particularly notable, as this pathway plays a critical role in inflammation.

-

Antimicrobial Activity

- Preliminary studies suggest that ethyl-TMPA possesses antimicrobial properties against various bacterial strains. Its efficacy against Gram-positive and Gram-negative bacteria indicates potential as an antimicrobial agent.

Table 1: Summary of Biological Activities of Ethyl-TMPA

Case Study: Neuroprotection in Animal Models

In a study involving animal models of neurodegeneration, ethyl-TMPA was administered to assess its protective effects on neuronal cells. The results indicated a significant reduction in markers of oxidative stress and apoptosis in treated animals compared to controls. This suggests that ethyl-TMPA may hold therapeutic potential for neurodegenerative diseases.

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of ethyl-TMPA in vitro. The compound was found to significantly reduce the expression of inflammatory mediators in macrophages stimulated with lipopolysaccharides (LPS). This study supports the compound's potential use in managing inflammatory disorders.

Propriétés

IUPAC Name |

N-ethyl-2,2,6,6-tetramethylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-6-12-9-7-10(2,3)13-11(4,5)8-9/h9,12-13H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXJYEHCFHVITH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC(NC(C1)(C)C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80525544 | |

| Record name | N-Ethyl-2,2,6,6-tetramethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80525544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63738-29-4 | |

| Record name | N-Ethyl-2,2,6,6-tetramethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80525544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.